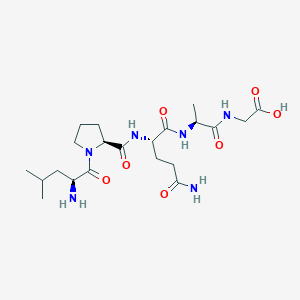
Glycine, L-leucyl-L-prolyl-L-glutaminyl-L-alanyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, L-leucyl-L-prolyl-L-glutaminyl-L-alanyl-: is a peptide compound composed of five amino acids: glycine, L-leucine, L-proline, L-glutamine, and L-alanine. Peptides like this one are often studied for their biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, L-leucyl-L-prolyl-L-glutaminyl-L-alanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or hydroxybenzotriazine (HOAt).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like Glycine, L-leucyl-L-prolyl-L-glutaminyl-L-alanyl- often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues, though Glycine, L-leucyl-L-prolyl-L-glutaminyl-L-alanyl- does not contain these amino acids.
Reduction: Reduction reactions are less common for peptides but can occur under specific conditions.
Substitution: Peptides can participate in substitution reactions, especially at reactive side chains.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various nucleophiles depending on the target site.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives if sulfur-containing amino acids are present.
Scientific Research Applications
Glycine, L-leucyl-L-prolyl-L-glutaminyl-L-alanyl- has several applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including as a bioactive peptide with anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of Glycine, L-leucyl-L-prolyl-L-glutaminyl-L-alanyl- depends on its specific biological activity. Generally, peptides exert their effects by binding to specific receptors or interacting with target proteins, thereby modulating signaling pathways and cellular functions. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
Glycine, L-leucyl-L-alanyl-L-glutaminyl-L-prolyl-L-phenylalanyl-: Another peptide with a similar sequence but includes phenylalanine.
Glycine, L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl-: A longer peptide with a more complex structure.
Uniqueness
Glycine, L-leucyl-L-prolyl-L-glutaminyl-L-alanyl- is unique due to its specific sequence of amino acids, which imparts distinct biological properties and potential applications. Its simplicity compared to longer peptides makes it an ideal candidate for studying fundamental peptide chemistry and biology.
Properties
CAS No. |
821772-80-9 |
|---|---|
Molecular Formula |
C21H36N6O7 |
Molecular Weight |
484.5 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C21H36N6O7/c1-11(2)9-13(22)21(34)27-8-4-5-15(27)20(33)26-14(6-7-16(23)28)19(32)25-12(3)18(31)24-10-17(29)30/h11-15H,4-10,22H2,1-3H3,(H2,23,28)(H,24,31)(H,25,32)(H,26,33)(H,29,30)/t12-,13-,14-,15-/m0/s1 |
InChI Key |
OTHDSRCRGXVPRR-AJNGGQMLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


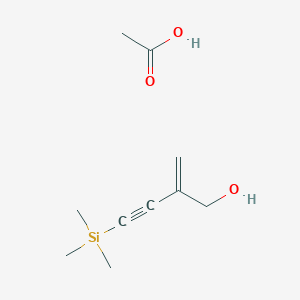
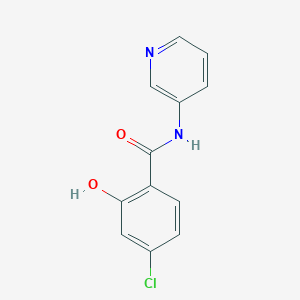
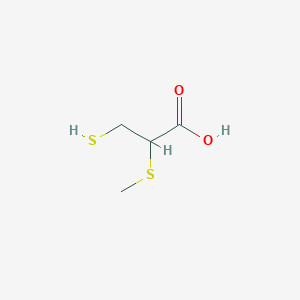
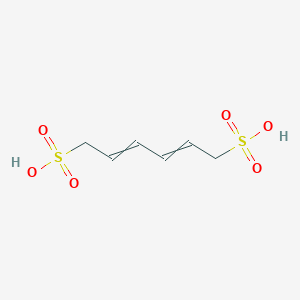
![N-[2-(2-bromopyridin-4-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14211008.png)
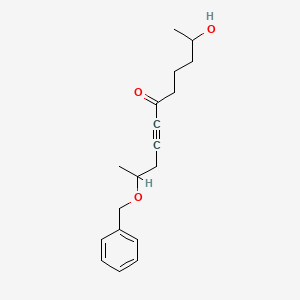
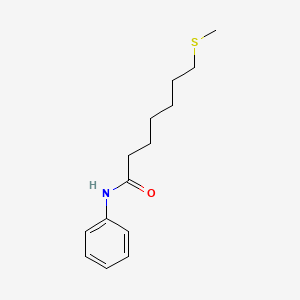

![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-oxopropanamide](/img/structure/B14211023.png)
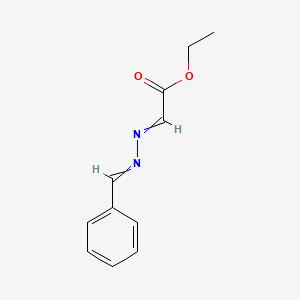
![1-Dodecanaminium, N-[(heptyloxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14211036.png)
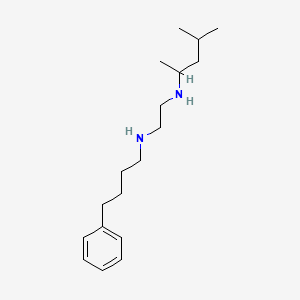
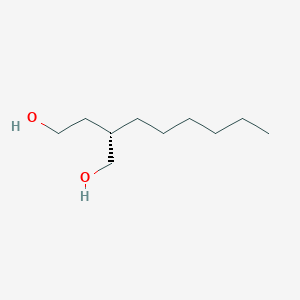
![4-{[(4-Methoxyphenyl)methyl]amino}quinazoline-2-carboxylic acid](/img/structure/B14211047.png)
